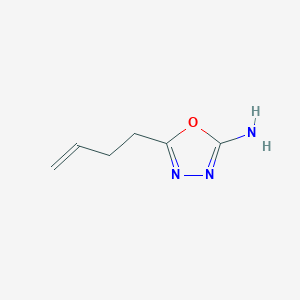

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

Description

Historical Context of 1,3,4-Oxadiazole Chemistry

The historical development of 1,3,4-oxadiazole chemistry traces back to pioneering work in the mid-20th century, establishing the foundation for understanding this important heterocyclic system. The 1,3,4-oxadiazole ring system was first discovered by Ainsworth in 1965 through thermolysis reactions, marking a significant milestone in heterocyclic chemistry. Ainsworth's original synthesis involved the thermal decomposition reaction of hydrazine at atmospheric pressure, specifically through thermolysis of ethylformate with hydrazine.

The systematic study of 1,3,4-oxadiazoles gained momentum throughout the following decades as researchers recognized their potential in medicinal chemistry applications. The heterocyclic ring was initially known by various common names including oxybiazole, diazoxole, furodiazole, and biozole, before the International Union of Pure and Applied Chemistry nomenclature for 1,3,4-oxadiazole became standardized. This historical progression reflects the growing importance of these compounds in pharmaceutical research and development.

Over the past 85 years, extensive research has been conducted on the 1,3,4-oxadiazole heterocycle, establishing it as a versatile pharmacophore with diverse biological activities. The development of synthetic methodologies has evolved significantly since Ainsworth's initial discovery, with modern approaches incorporating green chemistry principles and advanced catalytic systems. The historical context demonstrates the continuous evolution of synthetic strategies, from traditional thermolysis methods to contemporary photocatalytic and electrochemical approaches.

Classification within Heterocyclic Chemistry Framework

This compound belongs to the broader class of oxadiazoles, which are nitrogen and oxygen containing heterocycles representing one of four possible isomeric forms. The oxadiazole family encompasses four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole are the most extensively studied due to their important chemical and biological properties.

The 1,3,4-oxadiazole core structure is characterized by a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms positioned at the 1,3, and 4 positions. This heterocycle is derived from furan through substitution of two methylene groups with two pyridine-type nitrogens, resulting in a planar aromatic system with unique electronic properties. The molecular formula of the parent 1,3,4-oxadiazole is C₂H₂N₂O with a molecular weight of 70.05 g/mol, and it exhibits water solubility characteristics.

Within the classification system, this compound represents a 2-amino-5-substituted derivative, where the amino group occupies the 2-position and the but-3-en-1-yl substituent is located at the 5-position. This specific substitution pattern places the compound within the important subclass of 2-amino-1,3,4-oxadiazoles, which have demonstrated significant biological activity and synthetic utility. The compound demonstrates the flexible pharmacophore nature of 1,3,4-oxadiazoles, known to exhibit an extensive range of biological activities including hypnotic, sedative, anti-HIV, anti-inflammatory, analgesic, anticonvulsant, antibacterial, hypoglycemic, antioxidant, genotoxic, antifungal, and insecticidal properties.

Structural Significance in Medicinal Chemistry Research

The structural features of this compound contribute significantly to its potential in medicinal chemistry applications, particularly through its unique combination of aromatic heterocyclic core and functional group substitutions. The presence of the 2-amino group provides a crucial pharmacophore element that enhances biological activity and enables further chemical modifications for drug development purposes. This amino functionality serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets and improving pharmacokinetic properties.

The but-3-en-1-yl substituent at the 5-position introduces an unsaturated aliphatic chain that contributes to the compound's lipophilicity and membrane permeability characteristics. This structural element provides opportunities for metabolic modification and can influence the compound's distribution and elimination profiles in biological systems. The terminal alkene functionality offers additional sites for chemical modification through various addition reactions, enabling the development of structural analogs with enhanced biological properties.

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity through various mechanisms of action, including enzyme inhibition and cellular pathway modulation. The heterocyclic core serves as a bioisostere for amide and ester functionalities, providing metabolic stability while maintaining biological activity. Studies have shown that compounds containing the 1,3,4-oxadiazole scaffold can interact with multiple biological targets, including acetylcholinesterase, making them valuable leads for neurodegenerative disease research.

The structural significance extends to the compound's potential as a synthetic intermediate for the development of more complex pharmaceutical agents. The 2-amino-1,3,4-oxadiazole scaffold serves as a versatile building block that can undergo various chemical transformations to generate libraries of bioactive compounds. This synthetic utility has made such compounds valuable in medicinal chemistry programs focused on developing new therapeutic agents.

Chemical Taxonomy and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its position within the broader chemical taxonomy. The compound name indicates the presence of a but-3-en-1-yl substituent at position 5 and an amino group at position 2 of the 1,3,4-oxadiazole ring system. This nomenclature system provides precise structural identification and enables unambiguous communication within the scientific community.

The molecular formula C₇H₁₁N₃O reflects the elemental composition, indicating seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The compound's molecular weight of 153.18 g/mol places it within the range typical for small molecule pharmaceutical compounds, suggesting favorable characteristics for drug development applications. The presence of three nitrogen atoms contributes to the compound's basicity and hydrogen bonding capability, important factors in biological activity.

From a chemical taxonomy perspective, the compound belongs to the broader class of heteroaromatic compounds, specifically categorized as a diazole derivative. The 1,3,4-oxadiazole ring system is classified as a π-electron deficient heterocycle, which influences its reactivity patterns and chemical behavior. This classification impacts the compound's stability, electronic properties, and potential for chemical modifications.

The nomenclature also reflects the compound's relationship to other oxadiazole isomers and substituted derivatives. The systematic naming distinguishes it from related compounds such as 1,2,4-oxadiazole derivatives and other positional isomers within the 1,3,4-oxadiazole family. This precise nomenclature system facilitates database searches, literature reviews, and regulatory documentation processes essential for pharmaceutical development.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | |

| Ring System | 1,3,4-Oxadiazole | |

| Substitution Pattern | 2-amino-5-but-3-en-1-yl | |

| Classification | 2-Amino-1,3,4-oxadiazole derivative | |

| Functional Groups | Primary amine, alkene, heterocycle |

Table 2: Comparative Analysis of Related 1,3,4-Oxadiazole Compounds

Propriétés

IUPAC Name |

5-but-3-enyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUPIUJNJNYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677743 | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219827-75-4 | |

| Record name | 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary targets of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions .

Mode of Action

this compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway is involved in various physiological processes, including muscle contraction, heart rate regulation, and learning and memory functions. The increased acetylcholine levels resulting from AChE and BChE inhibition can enhance these processes .

Pharmacokinetics

Similar compounds with a 1,3,4-oxadiazole ring are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving muscle contraction and cognitive functions. The specific molecular and cellular effects of this compound require further investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the azide group in similar compounds can control the melting point and increase the energy of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Activité Biologique

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is CHNO. The unique combination of a butenyl side chain at the 5-position and an amino group at the 2-position distinguishes it from other oxadiazole derivatives.

Antibacterial Activity

This compound has shown promising antibacterial properties. Research indicates that it can effectively inhibit various bacterial strains, including multidrug-resistant Staphylococcus aureus . The compound's mechanism of action involves targeting the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the structural integrity of Gram-positive bacteria .

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type | Target Pathway |

|---|---|---|---|

| 5-But-3-en-1-y1-1,3,4-Oxadiazol-2-Amine | 16 - 32 | Bacteriostatic | LTA biosynthesis |

| Compound 1771 | Varies | Bacteriostatic | LTA biosynthesis |

| Ampicillin | Standard control | Bactericidal | Cell wall synthesis |

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity. Studies have reported its efficacy against various fungal pathogens, suggesting that it can disrupt fungal cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of 5-but-3-en-1-y1-1,3,4-oxadiazol-2-amines has been explored in several studies. For instance, some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) . The mechanism involves induction of apoptosis through inhibition of the PI3K/AKT signaling pathway .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-but-3-en-1-y1-1,3,4-Oxadiazol-2-Amine | HepG2 | 5.5 | PI3K/AKT inhibition |

| Doxorubicin | HepG2 | Control | DNA intercalation |

The biological activity of 5-but-3-en-1-y1-1,3,4-oxadiazol-2-amine can be attributed to its ability to inhibit key enzymes involved in neurotransmission and metabolism. Specifically:

- Acetylcholinesterase Inhibition : Similar compounds in the oxadiazole family have shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Enzyme Targeting : The compound interacts with enzymes critical for bacterial cell wall synthesis and fungal metabolism .

Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives indicates that modifications on the oxadiazole ring can significantly influence biological activity. For example:

- Substituents at Position 5 : The presence of various substituents affects the potency and selectivity against different biological targets.

Table 3: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Aryl substituents | Increased AChE inhibition |

| Alkyl chains | Enhanced antibacterial properties |

| Heteroaryl groups | Broader spectrum against pathogens |

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine span several domains:

Anticancer Research

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. For instance, compounds derived from the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit cell proliferation in breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines with promising results .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-but-3-en derivative | MDA-MB-468 | 36.23 |

| 5-but-3-en derivative | SK-MEL-28 | 47.56 |

Neuropharmacology

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Several synthesized derivatives exhibited promising inhibition profiles against MAO-A and MAO-B enzymes with IC50 values ranging from 0.11 to 3.46 mM . This suggests that these compounds could serve as lead candidates for developing treatments for neurological disorders.

Antimicrobial Activity

The oxadiazole framework has been associated with antimicrobial properties. Research indicates that certain derivatives demonstrate efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Case Study 1: Anticancer Activity

In a comprehensive study conducted by Arafa et al., various oxadiazole derivatives were synthesized and evaluated for their anticancer properties using the MTT assay. Among these, a specific derivative showed an IC50 value significantly lower than standard chemotherapeutic agents . This highlights the potential of oxadiazole compounds in cancer treatment.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of oxadiazole derivatives indicated that some compounds not only inhibited MAO but also displayed antioxidant properties that could protect neuronal cells from oxidative stress . These findings are crucial for developing multi-target drugs aimed at treating complex neurological disorders.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxadiazole ring exhibits electrophilic character at carbon positions adjacent to nitrogen atoms. The butenyl group’s electron-donating effects enhance nucleophilic substitution at position 5, while the amine group at position 2 stabilizes the ring through resonance. Key reactions include:

-

Halogenation : Reaction with bromine (

) in acetic acid yields 5-bromo derivatives via electrophilic aromatic substitution. Similar halogenation patterns are observed in 5-aryl-1,3,4-oxadiazoles . -

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at position 5. For example, coupling with phenylboronic acid produces 5-aryl-1,3,4-oxadiazol-2-amine derivatives in 70–85% yields .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes controlled ring-opening under acidic or basic conditions:

-

Acidic Hydrolysis : In concentrated

, the ring opens to form thiosemicarbazide intermediates, which can re-cyclize into thiadiazoles . -

Base-Mediated Rearrangement : Treatment with aqueous NaOH generates open-chain hydrazine derivatives, which are precursors for synthesizing fused heterocycles like triazoles .

Reactivity of the Amine Group

The primary amine at position 2 participates in condensation and acylation reactions:

Functionalization of the Butenyl Group

The but-3-en-1-yl substituent undergoes addition and polymerization reactions:

-

Hydrohalogenation : Reaction with HCl gas produces 5-(3-chlorobutyl)-1,3,4-oxadiazol-2-amine as a major product.

-

Epoxidation : Treatment with

-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond, enabling further ring-opening reactions .

Biological Activity and Target Interactions

The compound’s bioactivity is linked to its interactions with enzymes:

-

Monoamine Oxidase (MAO) Inhibition : The oxadiazole core binds to MAO-B’s hydrophobic pocket, with IC

values in the nanomolar range (e.g., 12.8–99.2 µM for related derivatives) . -

Acetylcholinesterase (AChE) Inhibition : Molecular docking studies show that the butenyl group blocks the enzyme gorge, enhancing inhibitory potency .

Synthetic Optimization

Advanced methods improve reaction efficiency:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the oxadiazole ring, enhancing hydrogen-bond acceptor capacity.

- Hydrophobicity : Long alkyl chains (e.g., dodecyl in ) or aromatic substituents (e.g., phenyl in ) improve lipophilicity, impacting membrane permeability.

- Crystal Packing : Hydrogen bonding (e.g., N–H⋯N interactions in ) influences solid-state stability and solubility.

Key Observations :

Méthodes De Préparation

Starting Materials

- Hydrazides : Typically prepared from corresponding carboxylic acids or esters by hydrazinolysis.

- Alkyl or alkenyl substituents : Introduced via reaction with appropriate alkylating agents or aldehydes bearing the desired side chain (in this case, a but-3-en-1-yl group).

Synthetic Procedure

A representative synthetic route, adapted from related oxadiazole syntheses, would involve:

Preparation of the hydrazide intermediate :

- Starting from a carboxylic acid or ester bearing the but-3-en-1-yl side chain or by introducing this group via alkylation.

- Hydrazinolysis of the ester to yield the corresponding hydrazide.

Cyclization to form the oxadiazole ring :

- Treatment of the hydrazide with a cyclodehydrating agent such as phosphorus oxychloride (POCl3) or iodine/potassium carbonate.

- The reaction is typically carried out under reflux conditions for several hours.

- The cyclization leads to the formation of the 1,3,4-oxadiazole ring with the but-3-en-1-yl substituent at the 5-position and an amino group at the 2-position.

Example Synthetic Scheme (Hypothetical)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | But-3-en-1-yl carboxylic acid + Hydrazine hydrate, reflux in ethanol | Formation of but-3-en-1-yl hydrazide | 80-90 |

| 2 | Hydrazide + Phosphorus oxychloride, reflux 6-7 h | Cyclodehydration to this compound | 70-85 |

| 3 | Recrystallization from methanol | Purification | - |

Research Findings and Optimization Notes

- Yield and Purity : Yields for similar 1,3,4-oxadiazole syntheses range from moderate to excellent (67–98%) depending on substituents and reaction conditions.

- Choice of Cyclodehydrating Agent : Phosphorus oxychloride is commonly used for efficient ring closure, but milder conditions with iodine and potassium carbonate have also been reported for sensitive substituents.

- Reaction Monitoring : Thin layer chromatography (TLC) is typically employed to monitor reaction progress.

- Solvent Selection : Polar aprotic solvents like acetonitrile or dimethylformamide are often used in alkylation steps; ethanol or methanol is common for hydrazide formation and recrystallization.

- Alkylation Step : If the but-3-en-1-yl group is introduced via alkylation of the oxadiazole ring or its precursors, potassium carbonate is used as a base with alkyl bromides in DMF, yielding high conversion rates.

Summary Table of Preparation Methods for 1,3,4-Oxadiazole Derivatives

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration of hydrazides | Aryl or alkyl hydrazides | POCl3, reflux, 6-7 h | High yields, well-established | Harsh reagents, moisture sensitive |

| Hydrazide + aldehyde condensation + cyclization | Hydrazides + aldehydes | Bromine/Acetic acid/NaOAc, reflux | Versatile, allows substitution | Multi-step, requires careful control |

| Alkylation of oxadiazole thiols | Oxadiazole-2-thiol derivatives | Alkyl bromides, K2CO3, DMF | Quantitative yields | Requires thiol intermediate |

Q & A

Q. What are the standard synthetic routes for 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of semicarbazide or thiosemicarbazide precursors using dehydrating agents like phosphorus oxychloride (POCl₃). Key steps include:

- Cyclization : Refluxing precursors with POCl₃ at controlled temperatures (80–100°C) to form the oxadiazole ring .

- Purification : Recrystallization from ethanol or methanol to achieve >90% purity .

- Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loadings (e.g., triethylamine for acid scavenging) to improve yields (typically 65–85%) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., but-3-en-1-yl group at C5) via coupling constants and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of NH₂ or oxadiazole ring cleavage) .

- FTIR : Identifies N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives like this compound?

- Comparative Assays : Use standardized cell lines (e.g., NCI-60 panel) and consistent dosing protocols to minimize variability .

- Structural Analysis : Compare substituent effects (e.g., butenyl vs. phenyl groups) using molecular docking to identify binding affinity differences .

- Meta-Analysis : Cross-reference biological data with analogs (e.g., 5-phenyl or 5-cyclopentyl derivatives) to isolate steric/electronic influences .

Q. What strategies enhance the stability and bioavailability of this compound in pharmacological studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility .

- Co-Crystallization : Use co-formers like succinic acid to stabilize the crystalline form and reduce hygroscopicity .

- Lipid Nanoparticles : Encapsulate the compound to enhance cellular uptake in in vivo models .

Q. How do computational methods aid in elucidating the mechanism of action of this compound?

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to predict binding modes and residence times .

- QSAR Modeling : Correlate substituent lipophilicity (logP) with antimicrobial IC₅₀ values to guide derivative design .

- ADMET Prediction : Use tools like SwissADME to assess metabolic stability and toxicity risks early in development .

Q. What methodologies address spectral data discrepancies in structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., alkene protons in the butenyl group) .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values to validate tautomeric forms .

- Synchrotron XRD : Achieve sub-Å resolution to detect minor conformational isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.